

Technical Guide: Physicochemical Properties of 2,4-Dimethyloxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethyloxazole-5-carbaldehyde

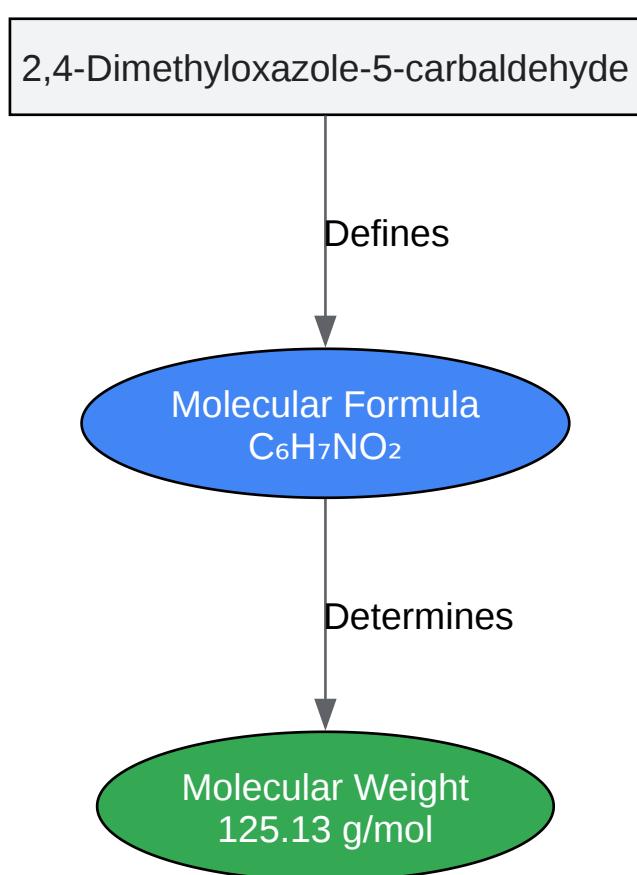
Cat. No.: B1278421

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical document provides core physicochemical data for the compound **2,4-Dimethyloxazole-5-carbaldehyde**, a heterocyclic aldehyde of interest in organic synthesis and medicinal chemistry. The primary identifiers, including molecular formula and molecular weight, are presented. This guide is intended to serve as a quick reference for laboratory professionals engaged in research and development involving this molecule.


Core Physicochemical Data

The fundamental molecular properties of **2,4-Dimethyloxazole-5-carbaldehyde** have been determined and are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.

Parameter	Value	Reference
Molecular Formula	C ₆ H ₇ NO ₂	[1] [2]
Molecular Weight	125.13 g/mol	[1] [2]
CAS Number	69062-86-8	[1] [2]

Logical Data Relationship

The relationship between the compound's common name and its fundamental molecular properties is a foundational concept in chemistry. The IUPAC name, 2,4-dimethyl-1,3-oxazole-5-carbaldehyde, systematically describes its chemical structure, which in turn defines its elemental composition (molecular formula) and corresponding molecular weight.^[1] This hierarchy is visualized in the diagram below.

[Click to download full resolution via product page](#)

Fig. 1: Relationship between chemical identity and molecular properties.

Experimental Protocols

This document serves as a summary of key data points. The determination of the molecular formula and weight is typically achieved through a combination of the following standard analytical techniques:

- Mass Spectrometry (MS): Provides a precise mass-to-charge ratio, from which the molecular weight is determined. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition and thus the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): Elucidates the chemical structure, confirming the arrangement of atoms and the carbon-hydrogen framework, which validates the molecular formula.
- Elemental Analysis: Quantitatively determines the percentage composition of individual elements (Carbon, Hydrogen, Nitrogen, Oxygen) in the compound, providing empirical data to support the molecular formula.

Detailed experimental protocols for these well-established techniques are widely available in standard organic chemistry and analytical chemistry literature and are not reproduced here. Researchers should consult standard operating procedures specific to their instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dimethyloxazole-5-carbaldehyde | 69062-86-8 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2,4-Dimethyloxazole-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278421#2-4-dimethyloxazole-5-carbaldehyde-molecular-formula-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com